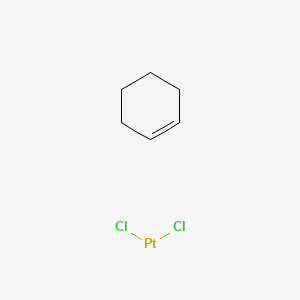
Dichloro((1,2-eta)-cyclohexene)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro((1,2-eta)-cyclohexene)platinum is an organometallic compound that features a platinum center coordinated to two chlorine atoms and a cyclohexene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro((1,2-eta)-cyclohexene)platinum typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
PtCl2+C6H10→this compound
The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dichloro((1,2-eta)-cyclohexene)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Addition Reactions: The cyclohexene ligand can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.
Scientific Research Applications
Dichloro((1,2-eta)-cyclohexene)platinum has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Material Science: It is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Dichloro((1,2-eta)-cyclohexene)platinum in medicinal applications involves the coordination of the platinum center to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another anticancer drug with a platinum center and a different set of ligands.
Oxaliplatin: A platinum-based drug used in chemotherapy with a distinct ligand structure.
Uniqueness
Dichloro((1,2-eta)-cyclohexene)platinum is unique due to its cyclohexene ligand, which imparts different reactivity and properties compared to other platinum-based compounds. This uniqueness makes it a valuable compound for research in catalysis and medicinal chemistry.
Properties
CAS No. |
97158-13-9 |
|---|---|
Molecular Formula |
C6H10Cl2Pt |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
cyclohexene;dichloroplatinum |
InChI |
InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
YLGBCLOZRVSDLW-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC=CC1.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















